An In-Depth Technical Guide to the Synthesis and Characterization of Tert-butyl 3-[5-(2-amino-ethyl)-thiophen-3-YL]-propionate
An In-Depth Technical Guide to the Synthesis and Characterization of Tert-butyl 3-[5-(2-amino-ethyl)-thiophen-3-YL]-propionate
This guide provides a comprehensive technical overview for the synthesis and detailed characterization of Tert-butyl 3-[5-(2-amino-ethyl)-thiophen-3-YL]-propionate, a novel thiophene derivative with potential applications in medicinal chemistry and materials science.[1] The strategic incorporation of a thiophene core, a primary amine, and a tert-butyl ester moiety suggests its utility as a versatile building block in the development of new pharmaceuticals and functional materials.[2] This document is intended for researchers, scientists, and professionals in the field of drug development, offering a robust framework from synthesis to analytical validation.
Strategic Approach to Synthesis
The synthesis of Tert-butyl 3-[5-(2-amino-ethyl)-thiophen-3-YL]-propionate is a multi-step process that requires careful selection of starting materials and reaction conditions to achieve a good yield and high purity. The proposed synthetic pathway is designed to be logical and efficient, leveraging well-established organometallic and protection group chemistry.
The overall synthetic strategy involves the construction of the disubstituted thiophene core, followed by the elaboration of the aminoethyl and propionate side chains. A key consideration is the use of protecting groups to prevent unwanted side reactions involving the amine functionality.
Diagram of the Proposed Synthetic Workflow
Caption: Proposed synthetic pathway for Tert-butyl 3-[5-(2-amino-ethyl)-thiophen-3-YL]-propionate.
Detailed Experimental Protocols
The following protocols are provided as a guide and may require optimization based on laboratory conditions and available instrumentation.
2.1. Synthesis of Intermediate Compounds
A series of intermediate compounds are synthesized en route to the final product. The synthesis of related thiophene derivatives has been described in the literature, providing a basis for the following procedures.[3][4]
2.2. Final Synthesis Step: Deprotection
The final step in the synthesis is the removal of the protecting group from the amine functionality to yield the target compound.
Protocol for the Synthesis of Tert-butyl 3-[5-(2-amino-ethyl)-thiophen-3-YL]-propionate:
-
Reaction Setup: A solution of the protected amine intermediate in a suitable solvent (e.g., ethanol or methanol) is prepared in a round-bottom flask equipped with a reflux condenser.
-
Reagent Addition: Hydrazine hydrate is added to the solution.
-
Reaction Conditions: The reaction mixture is heated to reflux and monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then partitioned between an aqueous solution of sodium bicarbonate and an organic solvent such as ethyl acetate.
-
Purification: The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to afford the pure Tert-butyl 3-[5-(2-amino-ethyl)-thiophen-3-YL]-propionate.
Comprehensive Characterization
The structural integrity and purity of the synthesized compound must be confirmed using a combination of spectroscopic and chromatographic techniques.[2][5]
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.[6][7] Both ¹H and ¹³C NMR spectra should be acquired.
¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[6]
-
Expected Chemical Shifts (δ, ppm):
-
Thiophene Protons: Aromatic protons on the thiophene ring are expected to appear in the range of 6.5-7.5 ppm.
-
Ethyl Protons: The methylene groups of the amino-ethyl side chain will likely resonate between 2.5 and 3.5 ppm.
-
Propionate Protons: The methylene groups of the propionate side chain are expected in the range of 2.0-3.0 ppm.
-
Tert-butyl Protons: A characteristic singlet for the nine equivalent protons of the tert-butyl group should be observed around 1.4 ppm.
-
Amine Protons: The primary amine protons will appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent.
-
¹³C NMR Spectroscopy:
-
Expected Chemical Shifts (δ, ppm):
-
Thiophene Carbons: Carbons of the thiophene ring are expected in the aromatic region of the spectrum, typically between 120 and 150 ppm.
-
Ester Carbonyl Carbon: The carbonyl carbon of the tert-butyl ester will appear significantly downfield, around 170-175 ppm.
-
Tert-butyl Carbons: The quaternary and methyl carbons of the tert-butyl group are expected around 80 ppm and 28 ppm, respectively.
-
Alkyl Carbons: The carbons of the ethyl and propionate side chains will resonate in the upfield region of the spectrum.
-
Table 1: Predicted NMR Data
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Thiophene-H | 6.5 - 7.5 | 120 - 150 |
| -CH₂-CH₂-NH₂ | 2.5 - 3.5 | 30 - 50 |
| -CH₂-CH₂-COO- | 2.0 - 3.0 | 25 - 40 |
| -C(CH₃)₃ | ~1.4 (s, 9H) | ~80 (quaternary), ~28 (methyl) |
| -NH₂ | Variable (broad s, 2H) | - |
| C=O | - | 170 - 175 |
3.2. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the synthesized compound.[8][9] Electrospray ionization (ESI) is a suitable technique for this molecule.[10][11]
-
Expected Molecular Ion: The ESI-MS spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺.
-
Fragmentation Pattern: Key fragmentation pathways may include the loss of the tert-butyl group, cleavage of the ester linkage, and fragmentation of the side chains.
3.3. Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in the molecule.
-
N-H Stretching: A broad absorption band in the region of 3300-3500 cm⁻¹ is indicative of the primary amine.
-
C=O Stretching: A strong absorption band around 1730 cm⁻¹ corresponds to the carbonyl group of the tert-butyl ester.
-
C-H Stretching: Absorptions in the 2850-3000 cm⁻¹ range are due to the C-H bonds of the alkyl and aromatic moieties.
-
C=C Stretching: Thiophene ring stretching vibrations are expected in the 1400-1600 cm⁻¹ region.
3.4. High-Performance Liquid Chromatography (HPLC) for Purity Analysis
HPLC is the preferred method for determining the purity of the final compound.[12][13][14] A reverse-phase HPLC method is generally suitable for thiophene derivatives.[15]
Table 2: Suggested HPLC Parameters
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 4.6 mm x 250 mm, 5 µm)[14] |
| Mobile Phase | A gradient of acetonitrile and water with 0.1% trifluoroacetic acid. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a suitable wavelength (e.g., 230-280 nm) |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
The purity of the sample is determined by the area percentage of the main peak in the chromatogram.
Diagram of the Characterization Workflow
Caption: A typical workflow for the analytical characterization of the target compound.
Conclusion
This technical guide outlines a plausible synthetic route and a comprehensive characterization strategy for Tert-butyl 3-[5-(2-amino-ethyl)-thiophen-3-YL]-propionate. The successful synthesis and thorough characterization of this molecule will provide a valuable building block for the development of novel compounds in various fields of chemical research. The provided protocols and analytical methods are based on established scientific principles and can be adapted and optimized as needed.
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